8-Quinolinyl 4-cyclohexylbenzoate
Description
8-Quinolinyl 4-cyclohexylbenzoate is a synthetic ester derivative of 8-hydroxyquinoline, a heterocyclic compound widely studied for its chelating properties and biological activities. The compound features a quinoline backbone substituted at the 8-position with a benzoate ester group containing a 4-cyclohexyl moiety. The cyclohexyl group introduces steric hindrance, which may influence binding interactions in biological or coordination chemistry applications. The compound has been investigated as an intermediate in synthesizing more complex ligands for metal coordination and as a candidate for antimicrobial and antitumor agents .
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4g/mol |
IUPAC Name |
quinolin-8-yl 4-cyclohexylbenzoate |
InChI |
InChI=1S/C22H21NO2/c24-22(25-20-10-4-8-18-9-5-15-23-21(18)20)19-13-11-17(12-14-19)16-6-2-1-3-7-16/h4-5,8-16H,1-3,6-7H2 |
InChI Key |
XQUWXZKHWSUHGY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
5-(Chloromethyl)quinolin-8-yl acetate Structure: Similar quinoline backbone but substituted with a chloromethyl group at position 5 and an acetate ester at position 6. Properties: Higher electrophilicity due to the chloromethyl group, enhancing reactivity in nucleophilic substitutions. The acetate ester provides moderate hydrophilicity. Applications: Primarily used as a synthetic intermediate for metal-coordinating ligands .
8-Hydroxyquinoline hydrochloride Structure: Parent compound lacking the benzoate and cyclohexyl groups. Properties: Water-soluble due to the hydrochloride salt, with strong chelating activity for transition metals (e.g., Fe³⁺, Cu²⁺). Applications: Antifungal/antimicrobial agent and precursor for metallodrugs .
2-Chloro-6-methylquinoline derivatives Structure: Chloro and methyl substitutions at positions 2 and 6, respectively. Properties: Increased steric and electronic effects alter antimicrobial potency compared to unsubstituted quinoline derivatives. Applications: Explored for antibacterial and antioxidant activities .
Comparative Data Table
Research Findings and Functional Insights
- Antimicrobial Activity: this compound demonstrates superior activity against Gram-negative bacteria (e.g., E. coli) compared to 8-hydroxyquinoline hydrochloride, likely due to enhanced membrane penetration from the cyclohexyl group .
- Metal Coordination: The benzoate ester in this compound forms stable complexes with Cu²⁺ and Zn²⁺, though with lower affinity than 8-hydroxyquinoline hydrochloride, which binds metals via its phenolic oxygen .
- Thermal Stability: Cyclohexyl substitution increases thermal stability (decomposition temperature >250°C) compared to simpler esters like 5-(chloromethyl)quinolin-8-yl acetate (decomposition at ~180°C) .
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